molecular formula C14H18N2O6 B13880486 Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate

Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate

Katalognummer: B13880486
Molekulargewicht: 310.30 g/mol
InChI-Schlüssel: TYXMUHONXDXJEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate is an organic compound with the molecular formula C14H18N2O6 It is a derivative of butanoic acid and contains both acetylamino and nitrophenoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate typically involves the esterification of butanoic acid derivatives with appropriate phenolic compounds. One common method includes the reaction of ethyl 4-bromobutanoate with 2-(acetylamino)-3-nitrophenol under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The acetylamino group can be hydrolyzed to form the corresponding amine.

    Substitution: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: 4-[2-(amino)-3-nitrophenoxy]butanoic acid

    Reduction: 4-[2-(acetylamino)-3-aminophenoxy]butanoic acid

    Substitution: 4-[2-(acetylamino)-3-nitrophenoxy]butanoic acid

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate can be compared with other similar compounds, such as:

    Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate: Similar structure but different position of the nitro group.

    Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 4-[2-(acetylamino)-3-methoxyphenoxy]butanoate: Similar structure but with a methoxy group instead of a nitro group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups.

Eigenschaften

Molekularformel

C14H18N2O6

Molekulargewicht

310.30 g/mol

IUPAC-Name

ethyl 4-(2-acetamido-3-nitrophenoxy)butanoate

InChI

InChI=1S/C14H18N2O6/c1-3-21-13(18)8-5-9-22-12-7-4-6-11(16(19)20)14(12)15-10(2)17/h4,6-7H,3,5,8-9H2,1-2H3,(H,15,17)

InChI-Schlüssel

TYXMUHONXDXJEW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCOC1=CC=CC(=C1NC(=O)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.